molecular formula C6H30Na3O20P2 B593717 Harden-Young ester CAS No. 81028-91-3

Harden-Young ester

Cat. No. B593717
CAS RN: 81028-91-3
M. Wt: 553.203
InChI Key: SLINXSDQTXGTNN-OLMHPWOBSA-N
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Description

Fructose 1,6-bisphosphate, known in older publications as Harden-Young ester, is a fructose sugar phosphorylated on carbons 1 and 6 (i.e., is a fructosephosphate). The β-D-form of this compound is common in cells . Upon entering the cell, most glucose and fructose is converted to fructose 1,6-bisphosphate .


Synthesis Analysis

The Harden-Young ester is formed during glycolysis by phosphofructokinase-1 (PFK-1) and requires Mg +2 and an ATP molecule .


Molecular Structure Analysis

The molecular formula of Harden-Young ester is C6H14O12P2 . It has an average mass of 340.116 Da and a mono-isotopic mass of 339.996063 Da .


Chemical Reactions Analysis

In the glycolysis metabolic pathway, fructose 1,6-bisphosphate is produced by the phosphorylation of fructose 6-phosphate. It is then broken down into two compounds: glyceraldehyde 3-phosphate and dihydroxyacetone phosphate .


Physical And Chemical Properties Analysis

The Harden-Young ester has a density of 2.1±0.1 g/cm3, a boiling point of 722.6±70.0 °C at 760 mmHg, and a flash point of 390.8±35.7 °C . It has 12 hydrogen bond acceptors, 7 hydrogen bond donors, and 6 freely rotating bonds .

Scientific Research Applications

  • Discovery and Metabolic Role : Harden and Young isolated fructose bisphosphate from fermenting yeast in 1909, later identified as fructose 1,6-bisphosphate. This compound is not an intermediary metabolite of glycolysis but a potent regulator of this metabolic pathway, delineating its potential role in the control of metabolism in various organisms (Hers & Van Schaftingen, 1982).

  • Biological Function in Enzymatic Syntheses : Harden and Young showed that phosphate, forming part of the Harden-Young ester, is an essential component in cell-free sugar fermentation, being esterified to sugar during the process. This discovery underlined the significance of this ester in biochemical reactions (Kalckar, 1947).

  • Material Science Applications : The Harden-Young ester concept has been explored in materials science for developing new ester hardeners. These hardeners have applications in molding sands and foundry engineering, enhancing mechanical reclamation and prolonging sand vitality (Major-Gabryś & Dobosz, 2009).

  • Polymer Science : Investigations into poly(ether ester)s based on pivalolactone reveal the influence of Harden-Young ester concepts on polymer properties like mechanical strength, chemical stability, and hydrolytical stability, underscoring their relevance in designing advanced polymers (Tijsma et al., 1994).

  • Cement and Construction Materials : The Harden-Young ester concept is applied in the hydration and hardening of cement. Research has shown that organic compounds with ester groups can affect the hydration degree, setting time, and mechanical properties of hardened cement slurry (Li et al., 2018).

Safety And Hazards

According to the safety data sheet, the Harden-Young ester is not classified as a hazardous substance or mixture .

properties

IUPAC Name

trisodium;[(2R,3R,4S)-2,3,4-trihydroxy-6-[hydroxy(oxido)phosphoryl]oxy-5-oxohexyl] phosphate;octahydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14O12P2.3Na.8H2O/c7-3(1-17-19(11,12)13)5(9)6(10)4(8)2-18-20(14,15)16;;;;;;;;;;;/h3,5-7,9-10H,1-2H2,(H2,11,12,13)(H2,14,15,16);;;;8*1H2/q;3*+1;;;;;;;;/p-3/t3-,5-,6-;;;;;;;;;;;/m1.........../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUMXRRGJJDMPRT-PESUWTOCSA-K
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(C(C(=O)COP(=O)(O)[O-])O)O)O)OP(=O)([O-])[O-].O.O.O.O.O.O.O.O.[Na+].[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@H]([C@H]([C@@H](C(=O)COP(=O)(O)[O-])O)O)O)OP(=O)([O-])[O-].O.O.O.O.O.O.O.O.[Na+].[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H27Na3O20P2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

550.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

trisodium;[(2R,3R,4S)-2,3,4-trihydroxy-6-[hydroxy(oxido)phosphoryl]oxy-5-oxohexyl] phosphate;octahydrate

Citations

For This Compound
228
Citations
EF Korman - Molecular and cellular biochemistry, 1974 - Springer
… That compound, which became known as the HARDEN-YOUNG ester and which later was shown to be fructose-l,6-diphosphate, was the first chemical intermediate discovered in …
Number of citations: 11 link.springer.com
Z Dische - Trends in Biochemical Sciences, 1976 - cell.com
… triose phosphate from the Harden-Young ester as the second … was identical with the Harden-Young ester, the elimination of … formation from the Harden-Young ester in muscle extracts …
Number of citations: 6 www.cell.com
G Embden, HJ Deuticke, G Kraft - Source Book in Chemistry, 1900 …, 1968 - degruyter.com
… with the Harden-Young ester resulting from yeast fermentation. … the same ease as the Harden-Young ester, but was much more … hexose diphosphoric acid from the HardenYoung ester. …
Number of citations: 0 www.degruyter.com
PA Levene, AL Raymond - Journal of Biological Chemistry, 1931 - Elsevier
In a previous communication1 we described a synthetic glucosephosphate, prepared through monoacetone glucose, and concluded that its structure was glucose-6-phosphate as its …
Number of citations: 7 www.sciencedirect.com
HM Kalckar - Nature, 1947 - nature.com
… The phosphoric ester which accumulates was already identified by Harden and Young as fructose-1-6-diphosphate, later called the ‘Harden-Young ester’. The chemical events taking …
Number of citations: 16 www.nature.com
F MEYER - Bulletin de la Societe de Chimie Biologique, 1953 - europepmc.org
[The role of methylglyoxal in the glycolysis of the Harden-Young ester by muscle extracts]. - Abstract - Europe PMC … [The role of methylglyoxal in the glycolysis of the Harden-Young …
Number of citations: 2 europepmc.org
F DICKENS - British Medical Bulletin, 1953 - Citeseer
… Snnin»ry In addition to the enzymes of the well-known pathway of hexose breakdown which occurs by way of the Harden-Young ester, fructose-1:6-diphosphate, many types of animal …
Number of citations: 19 citeseerx.ist.psu.edu
CF Cori - Proceedings. Annual meeting-American Society of …, 1942 - Taylor & Francis
… Between 1909 and 1914 the English investigators isolated and characterized two sugar esters formed during fermentation, the so-called Harden-Young ester and the Robison ester, the …
Number of citations: 0 www.tandfonline.com
S AKABORI, K UEHARA… - Proceedings of the Japan …, 1952 - jstage.jst.go.jp
… which is formed by aldolase from Harden-Young ester, with hydroxypyruvic acid by analogy with … We incubated Harden-Young ester (200 mg.) and dihydroxymaleic acid (1.5 gm.) in the …
Number of citations: 40 www.jstage.jst.go.jp
Z DISCHE - Phosphorus Metabolism: A Symposium on the …, 1951 - Johns Hopkins Press
Number of citations: 0

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